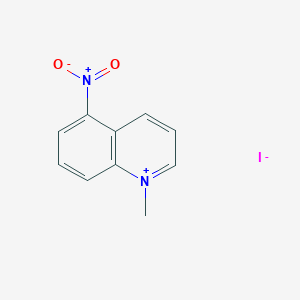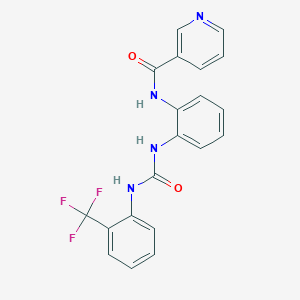
N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in the field of cancer research. It has been identified as a potent anticancer agent, with IC50 in vitro growth inhibitory concentrations in single-digit micromolarity in a panel of 8 cancer cell lines . It is cytostatic and displays similar efficiency in apoptosis-sensitive versus apoptosis-resistant cancer cell lines .
Inhibition of Kinase Activity
This compound has been found to inhibit the activity of a cluster of a dozen kinases that are implicated in cancer cell proliferation and in the control of the actin cytoskeleton organization . This makes it a potential candidate for the development of new anticancer drugs.
Proteasome Inhibition
The compound also inhibits the activity of the 3 proteolytic units of the proteasome . Proteasomes play a crucial role in maintaining cellular homeostasis by degrading misfolded or damaged proteins. Inhibition of proteasome activity is a promising strategy for cancer treatment.
Drug Development
The trifluoromethyl (TFM, -CF 3 ) group in the compound is of significant interest in drug development. The incorporation of fluorine atoms is an effective way to increase the metabolic stability, as well as other desirable properties, of drug compounds .
Synthesis of Fluorinated Amides
The compound represents a practical solution for the synthesis of an otherwise almost inaccessible family of fluorinated amides that contain an N-trifluoromethyl group . This opens up new possibilities for the development of novel pharmaceuticals.
Suzuki–Miyaura Coupling
While not directly related to the compound, the trifluoromethyl group is of interest in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The trifluoromethyl group could potentially be used in the development of new reagents for this process.
Mechanism of Action
Target of Action
Similar compounds have been shown to target a cluster of kinases implicated in cancer cell proliferation and the control of the actin cytoskeleton organization .
Mode of Action
N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the targets, leading to changes in the cellular processes they control.
Biochemical Pathways
It’s known that the compound inhibits a cluster of kinases , which are key components of many cellular signaling pathways. Therefore, it’s likely that multiple pathways are affected, leading to downstream effects such as altered cell proliferation and changes in cytoskeleton organization.
Result of Action
N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide has been found to be cytostatic, meaning it inhibits cell growth and multiplication . It displays similar efficiency in apoptosis-sensitive versus apoptosis-resistant cancer cell lines . This suggests that the compound’s action leads to the inhibition of cancer cell proliferation.
properties
IUPAC Name |
N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c21-20(22,23)14-7-1-2-8-15(14)26-19(29)27-17-10-4-3-9-16(17)25-18(28)13-6-5-11-24-12-13/h1-12H,(H,25,28)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWFRCPORZCUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



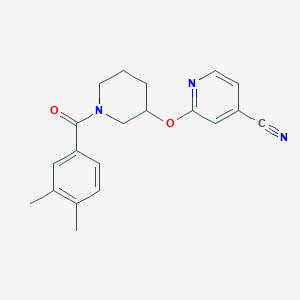

![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)
![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)
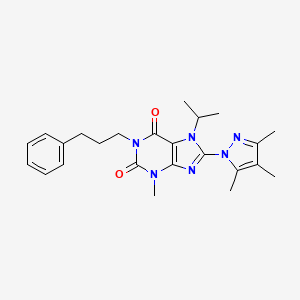

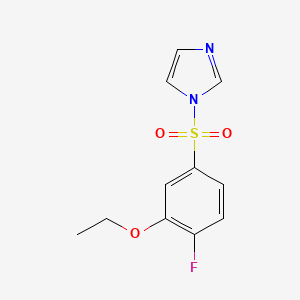
![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)
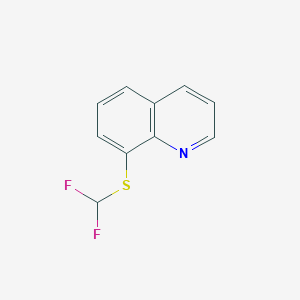
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516117.png)
![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)
